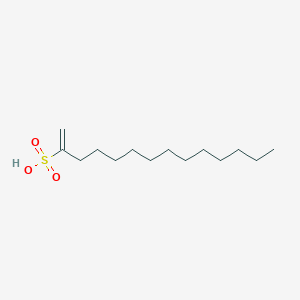
Tetradec-1-ene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradec-1-ene-2-sulfonic acid: is an organic compound with the molecular formula C14H28O3S It is a sulfonic acid derivative of tetradecene, characterized by the presence of a sulfonic acid group attached to the second carbon of the tetradecene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetradec-1-ene-2-sulfonic acid typically involves the sulfonation of tetradecene. One common method is the reaction of tetradecene with sulfur trioxide (SO3) in the presence of a suitable solvent, such as chloroform or dichloromethane, under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The process involves the continuous addition of tetradecene and sulfur trioxide into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Tetradec-1-ene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The double bond in the tetradecene chain can be reduced to form saturated sulfonic acids.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonic acid group under basic conditions.
Major Products:
Oxidation: Sulfonates and sulfoxides.
Reduction: Saturated sulfonic acids.
Substitution: Sulfonamides and sulfonate esters.
Aplicaciones Científicas De Investigación
Chemistry: Tetradec-1-ene-2-sulfonic acid is used as a surfactant in various chemical processes. Its ability to lower surface tension makes it valuable in emulsification and dispersion applications.
Biology: In biological research, this compound is used to study cell membrane interactions due to its amphiphilic nature. It can also be used in the synthesis of biologically active molecules.
Medicine: this compound derivatives have potential applications in drug delivery systems. Their ability to form micelles can be exploited to deliver hydrophobic drugs in aqueous environments.
Industry: In the industrial sector, this compound is used in the formulation of detergents and cleaning agents. Its surfactant properties enhance the cleaning efficiency of these products.
Mecanismo De Acción
The mechanism of action of tetradec-1-ene-2-sulfonic acid involves its interaction with lipid bilayers and proteins. The sulfonic acid group can form hydrogen bonds with polar head groups of lipids, while the hydrophobic tetradecene chain interacts with the lipid tails. This dual interaction disrupts the lipid bilayer, leading to increased membrane permeability. In drug delivery, this property is utilized to enhance the uptake of therapeutic agents.
Comparación Con Compuestos Similares
1-Tetradecene: A hydrocarbon with a similar tetradecene chain but lacking the sulfonic acid group.
Tetradecane: A saturated hydrocarbon with no double bonds or functional groups.
Sodium dodecyl sulfate (SDS): A surfactant with a similar sulfonic acid group but a shorter alkyl chain.
Uniqueness: Tetradec-1-ene-2-sulfonic acid is unique due to the presence of both a double bond and a sulfonic acid group. This combination imparts distinct chemical reactivity and amphiphilic properties, making it versatile for various applications. Unlike 1-tetradecene and tetradecane, it can participate in a wider range of chemical reactions due to the sulfonic acid group. Compared to SDS, its longer alkyl chain provides different surfactant properties, such as lower critical micelle concentration and higher hydrophobicity.
Propiedades
Número CAS |
89827-15-6 |
|---|---|
Fórmula molecular |
C14H28O3S |
Peso molecular |
276.44 g/mol |
Nombre IUPAC |
tetradec-1-ene-2-sulfonic acid |
InChI |
InChI=1S/C14H28O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)18(15,16)17/h2-13H2,1H3,(H,15,16,17) |
Clave InChI |
HQEZYJSQUXNQFO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(=C)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


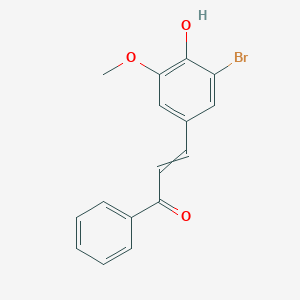
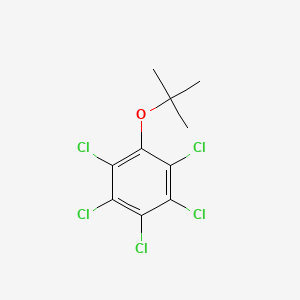
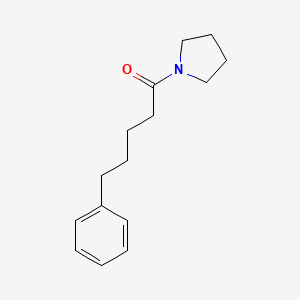

![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)


![4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one](/img/structure/B14377009.png)
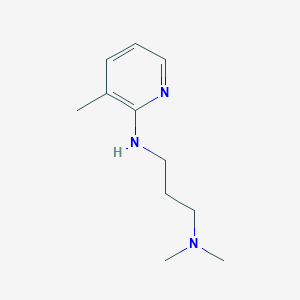
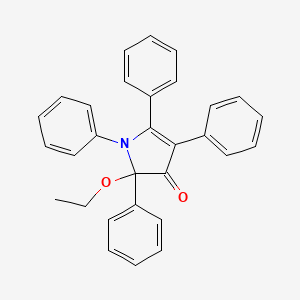
![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)
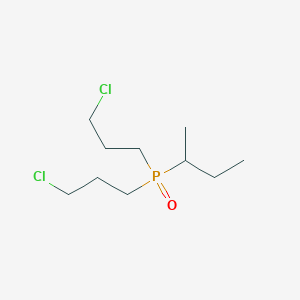
![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
